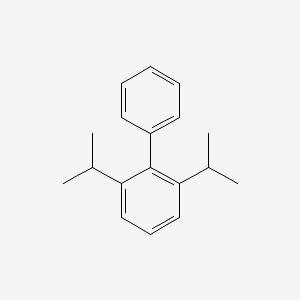
2,6-Diisopropylbiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diisopropylbiphenyl is an organic compound with the molecular formula C18H22 It is a biphenyl derivative where two isopropyl groups are attached to the 2 and 6 positions of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diisopropylbiphenyl typically involves the alkylation of biphenyl with isopropyl halides in the presence of a strong base. One common method is the Friedel-Crafts alkylation, where biphenyl reacts with isopropyl chloride in the presence of aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic processes. For instance, the oxidation of 4,4’-diisopropylbiphenyl using copper(II) chloride and tetrabutylammonium bromide as catalysts has been investigated . This method involves the use of oxygen as the oxidant and is carried out at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diisopropylbiphenyl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as copper(II) chloride and tetrabutylammonium bromide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced.
Major Products:
Oxidation: The major products of oxidation include hydroperoxides, alcohols, and ketones.
Reduction: Reduction typically yields the corresponding dihydro derivatives.
Substitution: Substitution reactions yield various halogenated or alkylated biphenyl derivatives.
Scientific Research Applications
2,6-Diisopropylbiphenyl has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 2,6-Diisopropylbiphenyl involves its interaction with various molecular targets. For instance, in catalytic processes, it acts as a ligand that coordinates with metal centers, influencing the reactivity and selectivity of the catalyst. The steric and electronic effects of the isopropyl groups play a crucial role in determining the compound’s behavior in chemical reactions .
Comparison with Similar Compounds
2,6-Diisopropylnaphthalene: Similar in structure but with a naphthalene core instead of biphenyl.
2,6-Diisopropylphenol: Known for its use as an anesthetic (propofol) and has similar steric properties.
Uniqueness: 2,6-Diisopropylbiphenyl is unique due to its biphenyl core, which provides a rigid and planar structure, making it suitable for applications in materials science and catalysis. The presence of isopropyl groups enhances its solubility and reactivity compared to other biphenyl derivatives .
Properties
CAS No. |
262606-64-4 |
|---|---|
Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
2-phenyl-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C18H22/c1-13(2)16-11-8-12-17(14(3)4)18(16)15-9-6-5-7-10-15/h5-14H,1-4H3 |
InChI Key |
MLFWXVRBZVVUTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















